molecular formula C28H24N2O5 B14098031 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14098031
M. Wt: 468.5 g/mol
InChI Key: GADQRCLEDDXFFF-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a methoxy group, a prop-2-en-1-yloxy group, and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include strong acids like sulfuric acid or bases like sodium hydroxide.

    Introduction of the Methoxy Group: This can be achieved through methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Prop-2-en-1-yloxy Group: This step involves the reaction of the phenol group with an allyl halide, typically under basic conditions.

    Addition of the Pyridin-3-ylmethyl Group: This can be done through a nucleophilic substitution reaction using pyridin-3-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: Its chromeno[2,3-c]pyrrole core can be used in the development of organic semiconductors and light-emitting diodes.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and its chromeno[2,3-c]pyrrole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

1-(3-methoxy-4-prop-2-enoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H24N2O5/c1-4-12-34-22-10-8-19(14-23(22)33-3)25-24-26(31)20-13-17(2)7-9-21(20)35-27(24)28(32)30(25)16-18-6-5-11-29-15-18/h4-11,13-15,25H,1,12,16H2,2-3H3

InChI Key

GADQRCLEDDXFFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CN=CC=C4)C5=CC(=C(C=C5)OCC=C)OC

Origin of Product

United States

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